molecular formula C9H12N2S2 B12629502 N-Phenyl-1,3,5-dithiazinan-5-amine CAS No. 918969-19-4

N-Phenyl-1,3,5-dithiazinan-5-amine

Cat. No.: B12629502
CAS No.: 918969-19-4
M. Wt: 212.3 g/mol
InChI Key: IGWRDVYTGPJUMJ-UHFFFAOYSA-N
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Description

N-Phenyl-1,3,5-dithiazinan-5-amine is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-1,3,5-dithiazinan-5-amine typically involves the reaction of formaldehyde with aniline in the presence of hydrogen sulfide. This reaction forms the dithiazinane ring structure. The process can be carried out under various conditions, including the use of catalysts such as cobalt chloride or samarium nitrate to improve yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance efficiency and scalability. Additionally, the handling of hazardous reagents like hydrogen sulfide requires stringent safety measures.

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-1,3,5-dithiazinan-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

N-Phenyl-1,3,5-dithiazinan-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-1,3,5-dithiazinan-5-amine involves its interaction with various molecular targets. The compound can interfere with bacterial cell wall synthesis, leading to its antimicrobial effects. It may also interact with enzymes and proteins, disrupting their normal function and leading to cell death. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

  • N-Phenyl-1,3,4-thiadiazol-2-amine
  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine

Comparison: N-Phenyl-1,3,5-dithiazinan-5-amine is unique due to its dithiazinane ring structure, which imparts distinct chemical properties compared to other similar compounds.

Properties

CAS No.

918969-19-4

Molecular Formula

C9H12N2S2

Molecular Weight

212.3 g/mol

IUPAC Name

N-phenyl-1,3,5-dithiazinan-5-amine

InChI

InChI=1S/C9H12N2S2/c1-2-4-9(5-3-1)10-11-6-12-8-13-7-11/h1-5,10H,6-8H2

InChI Key

IGWRDVYTGPJUMJ-UHFFFAOYSA-N

Canonical SMILES

C1N(CSCS1)NC2=CC=CC=C2

Origin of Product

United States

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